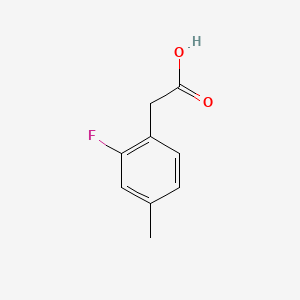

2-Fluoro-4-methylphenylacetic acid

Description

Broad Significance of Substituted Phenylacetic Acid Scaffolds in Chemical and Biomedical Research

The substituted phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of many therapeutic agents. inventivapharma.com Molecules containing this framework have demonstrated efficacy in a range of medical applications. inventivapharma.com For instance, they are integral to the structure of numerous anti-inflammatory drugs. nih.gov The synthesis of these derivatives is an active area of research, with methods such as palladium-catalyzed carbonylation of benzyl (B1604629) chlorides and cross-coupling reactions of arylboronic acids being developed to create diverse libraries of these compounds for further investigation. rsc.orgresearchgate.net The versatility of the phenylacetic acid moiety allows for its incorporation into various molecular architectures to generate novel compounds with potentially new biological activities. inventivapharma.comnih.gov These derivatives are not only sought after as final products but are also crucial starting materials for more complex molecules, including pesticides and various pharmaceuticals. google.com

Strategic Importance of Fluorine and Methyl Substituents in Aryl Acetic Acid Design

The introduction of fluorine and methyl groups onto the aryl acetic acid framework is a deliberate and strategic decision in drug design, aimed at optimizing the molecule's properties.

The inclusion of a fluorine atom can profoundly alter a molecule's physicochemical and pharmacokinetic profile. nih.gov Due to its high electronegativity and small size, fluorine can enhance metabolic stability by strengthening the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. wikipedia.orgnih.gov This can prolong the half-life of a drug. wikipedia.org Fluorination often increases lipophilicity, which can improve a molecule's ability to permeate cell membranes and enhance its bioavailability. wikipedia.orgnih.govbenthamdirect.combenthamscience.com Furthermore, fluorine's electronic effects can modulate the acidity (pKa) of nearby functional groups and influence binding affinity to target proteins through electrostatic and hydrogen-bond interactions. nih.govnih.govbenthamdirect.com

The methyl group , often referred to as a "magic methyl" in medicinal chemistry, plays a crucial role in refining a molecule's interaction with its biological target. nih.gov This small, lipophilic group can improve binding affinity by engaging in favorable hydrophobic and van der Waals interactions within a receptor's binding pocket. nih.govnih.gov Strategically placing a methyl group can also control the conformation of a molecule, locking it into a more bioactive shape. nih.govnih.gov Additionally, methyl groups can serve as metabolic blockers, preventing unwanted oxidation at certain positions on the molecule, or they can introduce a new site for metabolism to avoid the formation of toxic metabolites. nih.gov The seemingly simple addition of a methyl group can lead to dramatic improvements in both the pharmacodynamic and pharmacokinetic properties of a drug candidate. nih.gov

Chemical and Physical Properties of 2-Fluoro-4-methylphenylacetic acid

| Property | Value |

| CAS Number | 518070-28-5 lookchem.comsigmaaldrich.com |

| Molecular Formula | C₉H₉FO₂ lookchem.com |

| Molecular Weight | 168.16 g/mol lookchem.com |

| Boiling Point | 277.4°C at 760 mmHg lookchem.com |

| Flash Point | 121.6°C lookchem.com |

| Density | 1.224 g/cm³ lookchem.com |

| pKa (Predicted) | 4.11 ± 0.10 lookchem.com |

| LogP | 1.76120 lookchem.com |

| Storage | Sealed in dry, Room Temperature lookchem.comsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | JAUQBMIRVXYHIV-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

Strategic Impact of Substituents in Aryl Acetic Acid Design

| Substituent | Key Effects on Molecular Properties |

| Fluorine | - Increases metabolic stability, prolonging drug half-life. wikipedia.orgnih.gov - Enhances lipophilicity and membrane permeability. wikipedia.orgnih.govbenthamdirect.com - Modulates pKa and binding affinity through electronic interactions. nih.govnih.gov |

| Methyl | - Improves binding affinity via hydrophobic and van der Waals forces. nih.govnih.gov - Controls molecular conformation to favor a bioactive shape. nih.govnih.gov - Can block or direct metabolic pathways. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQBMIRVXYHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380964 | |

| Record name | 2-Fluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-28-5 | |

| Record name | 2-Fluoro-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 2 Fluoro 4 Methylphenylacetic Acid and Its Analogs

Classical and Contemporary Approaches to the Synthesis of 2-Fluoro-4-methylphenylacetic Acid

The preparation of this compound can be accomplished through various synthetic routes, ranging from traditional multi-step sequences to more modern, streamlined methodologies.

Classical approaches to synthesizing this compound often rely on multi-step reaction sequences starting from readily available precursors. These methods build the desired molecule piece by piece, with purification of intermediates at each stage.

Several distinct pathways have been documented, starting from different functionalized 2-fluoro-4-methylbenzene derivatives:

From 2-fluoro-4-methylaniline: A three-step process can be employed, beginning with the diazonium salt formation from 2-fluoro-4-methylaniline, followed by a reaction sequence that introduces the acetic acid side chain. chemicalbook.comlookchem.com

From 2-fluoro-4-methylbenzaldehyde: This route involves a two-step transformation, likely proceeding through a Wittig-type olefination to extend the carbon chain, followed by oxidation to the carboxylic acid. lookchem.com

From (2-fluoro-4-methylphenyl)acetaldehyde: A direct, high-yielding oxidation of the corresponding acetaldehyde (B116499) derivative provides the target acid. One documented method uses periodic acid and tripropylammonium (B8586437) fluorochromate (VI) to achieve this transformation in good yield. lookchem.com

General Diazotisation-Addition Route: A broader method for fluorophenylacetic acids involves a diazotising addition reaction. A substituted aniline (B41778) (like 2-fluoro-4-methylaniline) is reacted with vinylidene chloride in the presence of an acid, a diazo reagent, a phase transfer catalyst, and a copper-based catalyst. The resulting chlorinated intermediate is then hydrolyzed under acidic conditions to yield the final phenylacetic acid product. google.com

These classical routes, while effective, often involve multiple steps and the use of stoichiometric reagents. rsc.orgmit.edu

Interactive Table: Multi-Step Synthetic Routes to this compound

| Starting Precursor | Key Steps | Reference(s) |

|---|---|---|

| 2-Fluoro-4-methylaniline | 1. Diazotization and reaction with reagents like copper(II) sulfate (B86663) and sodium sulfite. 2. Reaction with potassium hexamethylsilazane. 3. Oxidation with periodic acid. | chemicalbook.comlookchem.com |

| 2-Fluoro-4-methylbenzaldehyde | 1. Wittig Olefination. 2. Oxidation with periodic acid and pyridinium (B92312) chlorochromate. | lookchem.com |

| (2-Fluoro-4-methylphenyl)acetaldehyde | Direct oxidation using periodic acid. | lookchem.com |

Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer efficient ways to form carbon-carbon bonds. youtube.comyoutube.com The Heck and Suzuki-Miyaura reactions are particularly relevant for the synthesis of aryl acetic acids and their derivatives. libretexts.org

The Heck Reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org For synthesizing aryl acetic acid analogs, an aryl halide can be coupled with an acrylate (B77674) ester, followed by hydrolysis. A notable advancement is the development of one-pot procedures that combine a Heck reaction with a subsequent carbonylation. For instance, a cascade transformation allows for the Heck coupling of aryl bromides with ethylene, followed by a hydroxycarbonylation of the resulting styrene (B11656) to produce 2-aryl propionic acids in good yields (60-85%). mdpi.com This avoids the need to isolate the intermediate styrene, making the process more efficient. mdpi.com The reaction is highly regioselective, a key advantage of this method. mdpi.comyoutube.com

The Suzuki-Miyaura Coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgacs.org This reaction is known for its mild conditions and high tolerance of various functional groups. youtube.com In the context of aryl acetic acid synthesis, an arylboronic acid could be coupled with a haloacetic acid derivative. The development of highly active and stable palladium catalysts, including palladacycles, has improved the efficiency and environmental friendliness of these reactions. libretexts.org

Interactive Table: Comparison of Heck and Suzuki Reactions for Aryl Acetic Acid Synthesis

| Feature | Heck Reaction | Suzuki-Miyaura Coupling |

|---|---|---|

| Key Reactants | Aryl/Vinyl Halide + Alkene | Aryl/Vinyl Halide + Organoboron Compound |

| Catalyst System | Palladium complex (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands. acs.org | Palladium complex with a base (e.g., K₂CO₃, Cs₂CO₃). youtube.comnih.gov |

| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp²) |

| Advantages | Atom-economic (for certain variations), good for vinylation. youtube.com | Mild conditions, high functional group tolerance, commercially available reagents. youtube.com |

| Application Example | Coupling of aryl bromides with ethylene, followed by hydroxycarbonylation to give 2-aryl propionic acids. mdpi.com | Coupling of an arylboronic acid with a haloacetate derivative. nih.gov |

The synthesis of this compound requires precise control over the position of the acetic acid side chain on the aromatic ring. This regioselectivity is governed by the directing effects of the existing substituents: the fluorine atom and the methyl group.

The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. In 1-fluoro-3-methylbenzene, the precursor framework, these effects must be carefully considered for subsequent reactions like Friedel-Crafts acylation or formylation, which would install the precursor to the acetic acid side chain. The position of functionalization is a result of the combined electronic and steric influences of these groups. Advanced methods for regioselective functionalization, such as directed ortho-metalation, can provide greater control over the reaction site. researchgate.net Furthermore, catalytic methods are being developed for the regioselective fluorofunctionalization of unsaturated systems, highlighting the ongoing effort to control regiochemistry in the synthesis of complex organofluorine compounds. nih.govnih.gov

Synthesis of Chiral Derivatives and Enantiomeric Resolution

While this compound is achiral, its α-substituted analogs, such as 2-(2-fluoro-4-methylphenyl)propanoic acid, are chiral and belong to the important class of 2-arylpropionic acids (profens). The synthesis of single-enantiomer versions of these compounds is of great importance, as often only one enantiomer possesses the desired biological activity.

Several strategies have been developed for the asymmetric synthesis of chiral 2-arylpropionic acids, which are directly applicable to fluorinated analogs.

Use of Chiral Auxiliaries: A classic approach involves attaching a chiral auxiliary to a precursor molecule to direct a subsequent stereoselective reaction. For example, the asymmetric alkylation of chiral oxazolidinones has been successfully used to prepare (S)-Ibuprofen and (S)-Naproxen. tandfonline.com

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to create the stereocenter. A notable method involves the Sharpless asymmetric epoxidation of an allylic alcohol, followed by catalytic hydrogenolysis to set the chiral center, a strategy used for synthesizing (S)-ketoprofen and (S)-ibuprofen. researchgate.net

Asymmetric Synthesis on Novel Scaffolds: Advanced methods using chiral transition metal complexes have shown promise. For instance, chiral Ni(II) complexes have been used for the asymmetric synthesis of novel fluorinated amino acids, demonstrating a powerful technique for introducing chirality into fluorinated aromatic systems. beilstein-journals.org

Enantioselective and diastereoselective methods are crucial for obtaining optically pure chiral compounds.

Enzymatic Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Esterases from the bHSL family have been engineered to perform the kinetic resolution of racemic ethyl 2-arylpropionates. For example, the esterase variant M3 (I202F/A203W/G208F) can resolve racemic esters to produce (S)-ibuprofen, (S)-naproxen, and dexketoprofen (B22426) with high enantiomeric excess (ee). nih.gov This whole-cell catalysis approach is economical and can be reused for multiple cycles. nih.gov

Diastereoselective Synthesis: This strategy involves creating a new chiral center under the influence of an existing one. An efficient method for the diastereocontrolled synthesis of (Z)-fluoroalkene dipeptide isosteres utilizes chiral auxiliaries like Ellman's imine and Oppolzer's sultam to construct two chiral centers with high diastereoselectivity. rsc.org This highlights how chiral auxiliaries can be used to build complex stereochemical relationships in a predictable manner. rsc.org

Interactive Table: Enantiomeric Excess (ee) in Enzymatic Resolution of 2-Arylpropionate Esters

| Substrate | Product | Enzyme Variant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Racemic naproxen (B1676952) ethyl ester | (S)-naproxen | M3 | 91% | nih.gov |

| Racemic ketoprofen (B1673614) ethyl ester | (S)-ketoprofen (dexketoprofen) | M3 | 95% | nih.gov |

Derivatization and Functional Group Interconversion of this compound

The carboxylic acid group of this compound is a key functional handle that allows for a variety of chemical modifications. These transformations are crucial for several applications, including the synthesis of pharmacologically active compounds, the development of prodrugs with improved properties, and the enhancement of analytical detectability.

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives

The conversion of this compound into its corresponding esters and amides is a fundamental aspect of its chemistry, enabling the synthesis of a diverse range of derivatives. These reactions typically involve the activation of the carboxylic acid followed by reaction with an appropriate nucleophile.

Esterification: The formation of esters from this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This reaction is reversible, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org For instance, the reaction of this compound with methanol (B129727) would yield methyl 2-fluoro-4-methylphenylacetate.

Alternatively, more reactive derivatives of the carboxylic acid, such as the acyl chloride, can be used. The acyl chloride can be prepared by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is then reacted with an alcohol to form the ester. This method is generally faster and not reversible.

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. libretexts.org Similar to esterification, this can be done directly by heating the acid with the amine, often with the removal of water. However, this direct approach can be inefficient.

A more common and effective method involves the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents are available, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium salts like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU). organic-chemistry.orgnih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the desired amide. For example, the reaction of this compound with a primary amine (R-NH₂) in the presence of a coupling reagent would yield the corresponding N-substituted amide.

The table below summarizes common methods for the formation of esters and amides from a generic carboxylic acid, which are applicable to this compound.

| Derivative | Reagents and Conditions | General Reaction |

| Esters | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride; 2. Alcohol (R'-OH) | 1. R-COOH + SOCl₂ → R-COCl + SO₂ + HCl; 2. R-COCl + R'-OH → R-COOR' + HCl | |

| Amides | Amine (R'-NH₂), Heat | R-COOH + R'-NH₂ → R-CONH-R' + H₂O |

| Amine (R'-NH₂), Coupling Reagent (e.g., EDC, COMU) | R-COOH + R'-NH₂ + Coupling Reagent → R-CONH-R' + Byproducts |

Introduction of Prodrug Moieties

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. ijper.org The design of prodrugs is a widely used strategy to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or formulation difficulties. ijper.orgresearchgate.net For carboxylic acid-containing drugs like this compound, the carboxylic acid group is a common site for the attachment of promoieties to create prodrugs. researchgate.net

One of the most common prodrug strategies for carboxylic acids is the formation of esters. researchgate.net By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can enhance its lipophilicity and ability to cross cell membranes. nih.gov Once absorbed, these ester prodrugs are often hydrolyzed by esterase enzymes present in the blood, liver, and other tissues to release the active carboxylic acid drug. researchgate.net For example, an ethyl ester of this compound would be a potential prodrug.

Another approach is the formation of amide-linked prodrugs. researchgate.net This can involve linking the carboxylic acid to an amino acid or another small amine-containing molecule. These amide prodrugs can also be designed to be cleaved by specific enzymes in the body. The choice of the promoiety is critical and can be tailored to target specific tissues or to control the rate of drug release. ijper.org

The concept of mutual prodrugs involves linking two different active drugs together. ijper.org In the context of this compound, it could potentially be linked to another drug, for instance, an analgesic or an anti-inflammatory agent, to provide a synergistic effect or to reduce side effects. researchgate.net

The table below illustrates some common promoieties that can be attached to a carboxylic acid to form a prodrug.

| Promoiety Type | Linkage | Potential Advantage |

| Simple Alcohols (e.g., ethanol) | Ester | Increased lipophilicity, improved permeability |

| Glycols (e.g., polyethylene (B3416737) glycol) | Ester | Increased water solubility |

| Amino Acids (e.g., glycine) | Amide | Potential for targeted transport, altered release profile |

| Another Drug Molecule | Ester or Amide | Synergistic effect, reduced side effects of one or both drugs |

Derivatization for Enhanced Analytical Detectability

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular analytical technique. researchgate.net For a compound like this compound, derivatization can be employed to improve its detection by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netgcms.cz

Gas Chromatography (GC): Carboxylic acids are generally polar and non-volatile, which makes them challenging to analyze directly by GC. Derivatization is often necessary to increase their volatility and thermal stability. A common derivatization strategy for carboxylic acids is esterification, for example, to form the methyl ester. Alkylation is another technique where the acidic proton is replaced with an alkyl group. gcms.cz Silylation, the reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) ester, is also a widely used method to make carboxylic acids amenable to GC analysis. gcms.cz

High-Performance Liquid Chromatography (HPLC): While this compound can be analyzed by HPLC, derivatization can be used to enhance its detectability, especially at low concentrations. researchgate.net This often involves attaching a chromophore or a fluorophore to the molecule to increase its response to UV-Vis or fluorescence detectors, respectively. researchgate.net For example, reacting the carboxylic acid with a labeling reagent that contains a highly absorbing or fluorescent group can significantly lower the limit of detection. Reagents like 4-bromo-N-methylbenzylamine have been used to derivatize carboxylic acids for improved detection by mass spectrometry (MS) coupled with LC, as the bromine atom provides a characteristic isotopic pattern. nih.gov Derivatization can also be used to improve the ionization efficiency of the analyte in mass spectrometry, leading to enhanced sensitivity. nsf.govnih.gov

The following table outlines some derivatization strategies for carboxylic acids to improve their analytical detection.

| Analytical Technique | Derivatization Method | Reagent Example | Purpose |

| Gas Chromatography (GC) | Esterification | Methanol/H⁺ | Increase volatility and thermal stability |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increase volatility and thermal stability | |

| High-Performance Liquid Chromatography (HPLC) | UV/Vis Labeling | p-Nitrobenzyl bromide | Introduce a strong chromophore for enhanced UV detection |

| Fluorescence Labeling | Dansyl chloride | Introduce a fluorophore for sensitive fluorescence detection | |

| Mass Spectrometry Tagging | 4-Bromo-N-methylbenzylamine | Improve ionization and provide a characteristic isotopic signature for MS detection nih.gov |

Reactivity Mechanisms and Reaction Kinetics of 2 Fluoro 4 Methylphenylacetic Acid

Reactivity of the Fluoro-Substituted Phenyl Ring

The phenyl ring in 2-Fluoro-4-methylphenylacetic acid is the site of aromatic substitution reactions. The rate and regioselectivity of these reactions are profoundly influenced by the attached fluorine and methyl groups.

Electrophilic Aromatic Substitution (EAS) Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives. The general mechanism involves the attack of an electrophile on the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comyoutube.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. youtube.comlibretexts.org

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst like AlCl₃ or FeBr₃. masterorganicchemistry.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of concentrated nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The catalyst's role is crucial as it generates a more potent electrophile that can overcome the stability of the aromatic ring. libretexts.org

Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution is less common for simple benzene rings but can occur, particularly when the ring is substituted with strong electron-withdrawing groups. youtube.comlibretexts.org The most common mechanism is the SNAr (addition-elimination) pathway. youtube.comlibretexts.org In this two-step process, a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a negatively charged intermediate called a Meisenheimer complex. youtube.comlibretexts.org This intermediate is stabilized by the delocalization of the negative charge, a process enhanced by electron-withdrawing substituents. libretexts.orglibretexts.org In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org For the SNAr reaction to proceed, a good leaving group (often a halide) and activating electron-withdrawing groups (like -NO₂ or -F) are generally required. youtube.comnih.gov

The reactivity and orientation of substitution on the this compound ring are a composite of the electronic effects of the individual substituents.

Fluorine (-F): Fluorine exerts a dual effect. Due to its high electronegativity, it withdraws electron density from the ring via the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack, making it less reactive than benzene. mdpi.comacs.org However, through its lone pairs, fluorine can donate electron density to the ring via resonance (mesomeric effect). This resonance effect directs incoming electrophiles to the ortho and para positions. Since the fluorine is at position 2, it directs electrophiles to positions 3 and 5. The fluorine atom also activates the ring for nucleophilic aromatic substitution and can act as a leaving group. nih.gov

Methyl (-CH₃): The methyl group is an electron-donating group through an inductive effect and hyperconjugation. libretexts.org This increases the electron density of the phenyl ring, thereby activating it for electrophilic attack, making it more reactive than benzene. libretexts.org The methyl group is an ortho, para-director. libretexts.orglibretexts.org Being at position 4, it directs incoming electrophiles to positions 3 and 5 (the two ortho positions).

Acetic Acid Side Chain (-CH₂COOH): The carboxymethyl group is generally considered to be weakly deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl group. However, its influence is often secondary to stronger activating or deactivating groups directly attached to the ring.

Combined Effect: In this compound, the directing effects of the fluorine (at C2) and the methyl group (at C4) are cooperative. The methyl group activates the ring and directs ortho (to C3 and C5). The fluorine group deactivates the ring but also directs ortho (to C3) and para (to C5). Therefore, electrophilic substitution is strongly favored at positions 3 and 5. The deactivating inductive effect of fluorine is somewhat offset by the activating effect of the methyl group.

| Substituent | Position | Electronic Effect | Reactivity Effect (EAS) | Directing Influence |

|---|---|---|---|---|

| -F (Fluoro) | 2 | Inductively Withdrawing, Resonance Donating | Deactivating | Ortho, Para (Positions 3, 5) |

| -CH₃ (Methyl) | 4 | Inductively Donating, Hyperconjugation | Activating | Ortho, Para (Positions 3, 5) |

| -CH₂COOH (Acetic Acid) | 1 | Weakly Inductively Withdrawing | Weakly Deactivating | Meta (Positions 3, 5) |

Transformations Involving the Acetic Acid Side Chain

The acetic acid moiety provides a second major site of reactivity for the molecule, allowing for transformations such as decarboxylation and reactions at the alpha-carbon.

Phenylacetic acids can undergo decarboxylation, particularly under conditions that favor radical formation. Visible-light photoredox catalysis has emerged as a mild and efficient method for generating acyl radicals from abundant carboxylic acids. nih.gov This process typically involves the in-situ conversion of the carboxylic acid to a more reactive intermediate, such as a mixed anhydride (B1165640) or a redox-active ester. nih.govbeilstein-journals.org

The general mechanism proceeds as follows:

A photocatalyst, upon excitation by visible light, reduces the reactive carboxylic acid derivative. nih.gov

This reduction forms a radical anion, which undergoes rapid fragmentation. nih.gov

This fragmentation results in the loss of carbon dioxide (CO₂) and the formation of a corresponding acyl radical. nih.govnih.gov

For this compound, this pathway would lead to the formation of the 2-fluoro-4-methylphenylacetyl radical. These highly reactive acyl radicals can then participate in a variety of subsequent carbon-carbon bond-forming reactions. nih.gov The presence of fluorine on the phenyl ring can influence the rate of such decarboxylation reactions. nih.gov

The carbon atom adjacent to the carboxyl group (the α-carbon) in the acetic acid side chain is another reactive site. It can be functionalized through reactions such as α-halogenation. The classic method for this transformation is the Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus (P) or a phosphorus halide (e.g., PBr₃).

The reaction proceeds by first converting a small amount of the carboxylic acid into an acyl halide. This acyl halide then tautomerizes to an enol form. The enol subsequently reacts with the halogen to give the α-halo acyl halide. This intermediate can then react with another molecule of the carboxylic acid to regenerate the acyl halide catalyst and produce the α-halo carboxylic acid product.

Once formed, the α-halo derivative of this compound is a versatile intermediate. The halogen atom can be displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of numerous functional groups at the alpha position.

Stereochemical Outcomes and Diastereocontrol in Reactions of Chiral Derivatives

This compound itself is an achiral molecule. However, if a chiral center is introduced, for instance by substitution at the α-carbon of the acetic acid side chain (e.g., forming 2-(2-fluoro-4-methylphenyl)propanoic acid), the stereochemical outcomes of subsequent reactions become a critical consideration.

When a molecule already contains a chiral center, reactions that create a new stereocenter can result in the formation of diastereomers in unequal amounts, a phenomenon known as diastereocontrol. reddit.com This is because the pre-existing chiral center makes the two faces of a nearby reactive site (like a double bond or a carbonyl group) diastereotopic. An incoming reagent will experience different steric and electronic interactions when approaching from one face versus the other, leading to a preferential formation of one diastereomer. reddit.com

For a chiral derivative of this compound, any reaction at the carboxyl group or the phenyl ring could be influenced by the existing stereocenter. For example, the reduction of a ketone derivative or addition to an imine would proceed with a certain level of diastereoselectivity, dictated by the steric and electronic nature of the chiral center and the reaction conditions.

Achieving control over the formation of a specific enantiomer (enantiocontrol) requires the use of a chiral influence in the reaction, such as a chiral catalyst, a chiral auxiliary, or a chiral reagent. reddit.com For instance, enantioselective reactions have been developed for phenylacetic acid derivatives, such as the Pd(II)-catalyzed enantioselective C-H olefination using chiral amino acid ligands, which can create products with high enantiomeric excess. nih.gov

Theoretical Investigations of this compound

Theoretical studies, employing powerful computational models, are invaluable for predicting and understanding the behavior of molecules at the atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometry to its lowest energy state and in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

The electronic properties, including the HOMO and LUMO energies, are significantly influenced by the substituents on the benzene ring. The fluorine atom, being highly electronegative, and the methyl group, an electron-donating group, will modulate the electron density distribution across the aromatic ring and the acetic acid side chain. Studies on other fluorinated aromatic compounds have shown that fluorination tends to lower the energy of the molecular orbitals. researchgate.net For instance, in an analysis of 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating the potential for charge transfer within the molecule. nih.gov A similar analysis for this compound would be expected to reveal how the interplay of the fluoro and methyl groups affects its electronic properties and reactivity.

| Property | Predicted/Analog-Based Value | Reference Compound |

| HOMO Energy | 2-(4-Cyanophenylamino) acetic acid | |

| LUMO Energy | 2-(4-Cyanophenylamino) acetic acid | |

| HOMO-LUMO Gap | 2-(4-Cyanophenylamino) acetic acid |

Note: The table above is illustrative and would be populated with data from specific DFT calculations on this compound or a very close analog if available.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, which has a rotatable bond between the phenyl ring and the acetic acid group, MD simulations can reveal the preferred spatial arrangements (conformers) and the energy barriers between them.

MD simulations of similar molecules, such as acetic acid-water mixtures, have been used to understand intermolecular structure formation, like the formation of cyclic dimers and chain structures. nih.gov For this compound in a solution, MD simulations could predict how the molecule interacts with solvent molecules and how intramolecular hydrogen bonding might compete with intermolecular interactions. The conformational preferences of phenoxyacetic acid derivatives have been studied, revealing both synclinal and antiperiplanar arrangements of the side chain relative to the ring. researchgate.net The presence of the fluorine and methyl groups on the phenyl ring would be expected to influence the conformational landscape of this compound.

Computational methods are also employed to predict spectroscopic signatures, which can then be compared with experimental data for structural validation. DFT calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (FT-IR and FT-Raman). The accuracy of these predictions has been shown to be quite high, especially when appropriate scaling factors are used for the vibrational frequencies. researchgate.net

Comprehensive Spectroscopic Analysis

Spectroscopic techniques provide experimental data that is crucial for elucidating the precise structure and bonding within a molecule.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The aromatic protons would appear as a complex multiplet pattern due to splitting by each other and by the fluorine atom. The methylene (B1212753) (-CH₂) protons of the acetic acid group would likely appear as a singlet or a doublet if coupled to the fluorine, and the methyl (-CH₃) protons would appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The positions of the signals would be influenced by the attached atoms, with the carbon attached to the fluorine atom showing a characteristic splitting (J-coupling). Data for analogous compounds like 4-methylphenylacetic acid is available for comparison. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. This compound would exhibit a signal in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine atom to nearby protons would provide further structural information. For example, 2-fluorophenylacetic acid is used as a chiral derivatizing agent in ¹⁹F NMR spectroscopy. sigmaaldrich.com

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| ¹H (Aromatic) | m | ||

| ¹H (-CH₂) | s or d | ||

| ¹H (-CH₃) | s | ||

| ¹³C (Aromatic) | |||

| ¹³C (-CH₂) | |||

| ¹³C (-CH₃) | |||

| ¹³C (C=O) | |||

| ¹⁹F | m |

Note: This table is a template for the expected NMR data. Specific chemical shifts and coupling constants would be determined from experimental spectra.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

A normal mode analysis, often performed computationally using DFT, can assign the observed vibrational bands to specific atomic motions within the molecule. For a molecule like this compound, the spectra would be expected to show characteristic bands for:

O-H stretching of the carboxylic acid group, typically a broad band in the FT-IR spectrum.

C=O stretching of the carbonyl group, a strong, sharp band.

C-F stretching , which is typically a strong band in the FT-IR spectrum.

Aromatic C-H and C=C stretching vibrations.

CH₃ and CH₂ stretching and bending vibrations.

Studies on similar molecules like 4-chloro-2-fluoro toluene (B28343) have shown that DFT calculations can accurately predict the vibrational spectra, aiding in the detailed assignment of the observed bands. nih.govdaneshyari.com The analysis of phenylacetic acid has also provided insights into the vibrational modes of the parent structure. researchgate.net

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| O-H stretch | ||

| C=O stretch | ||

| Aromatic C-H stretch | ||

| C-F stretch | ||

| CH₃ stretch | ||

| CH₂ stretch | ||

| Aromatic C=C stretch |

Note: This table represents expected vibrational modes. The exact frequencies would be determined from experimental spectra and confirmed by normal coordinate analysis.

Advanced Analysis of this compound

This article delves into the computational and advanced spectroscopic characteristics of this compound, focusing on its electronic behavior, mass spectrometric fragmentation, and the intricate forces governing its solid-state structure.

Computational Chemistry and Advanced Spectroscopic Characterization

Advanced analytical techniques, supported by computational modeling, provide profound insights into the molecular properties of 2-Fluoro-4-methylphenylacetic acid.

The electronic absorption properties of this compound are determined by the electronic transitions within the molecule, primarily associated with the aromatic ring. The UV-Vis spectrum is characterized by absorption bands corresponding to π→π* transitions. mdpi.com Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the absorption wavelengths and the nature of these transitions. physchemres.org For similar aromatic carboxylic acids, these calculations, often performed with basis sets like 6-311++G(d,p), help in assigning the observed experimental spectra. nih.gov

The solvent environment can influence the position of the absorption maxima. physchemres.org While specific experimental spectra for this compound are not detailed in the provided results, analysis of analogous aromatic compounds shows that electronic transitions are typically observed in the UV region. mdpi.comphyschemres.org For instance, a study on a similar fluorophenylamino derivative revealed a broad absorption band stretching from approximately 300 nm to 375 nm, which is characteristic of a π→π* electronic transition. mdpi.com Fluorescence spectroscopy further probes the electronic structure by examining the emission of light from excited electronic states. For some fluorophores, dual fluorescence can be observed, which may be related to molecular aggregation or charge transfer processes. mdpi.com

Table 1: Predicted Electronic Transition Data for Aromatic Compounds

| Property | Description | Typical Wavelength Range (nm) |

| Primary Absorption | Corresponds to π→π* electronic transitions within the phenyl ring. | 250 - 380 |

| Solvent Effects | The polarity of the solvent can cause a shift (bathochromic or hypsochromic) in the absorption maximum. | Variable |

| Fluorescence Emission | Emission from the lowest singlet excited state (S1) to the ground state (S0). | >350 |

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular formula of C₉H₉FO₂ and a molecular weight of approximately 168.16 g/mol , with an exact mass of 168.05865769. lookchem.comsigmaaldrich.com

When subjected to electron impact ionization, the molecule forms a molecular ion (M⁺), which is often unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk The fragmentation of aromatic carboxylic acids follows predictable pathways. libretexts.org

Key fragmentation patterns for this compound would include:

Loss of the carboxyl group (-COOH): Cleavage of the bond adjacent to the carbonyl group can result in the loss of a COOH radical (mass 45), producing a prominent fragment ion peak. libretexts.orgyoutube.com

Loss of a fluorine atom (-F): In fluorinated compounds, the loss of a fluorine atom (mass 19) or hydrogen fluoride (B91410) (HF, mass 20) can be observed. whitman.edu

Formation of a tropylium-like ion: The benzyl-type fragment can rearrange to form a stable tropylium (B1234903) ion, which is a common feature in the mass spectra of aromatic compounds. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

| 168 | [C₉H₉FO₂]⁺ (Molecular Ion) | - |

| 123 | [C₈H₈F]⁺ | COOH |

| 109 | [C₇H₇F]⁺ | CH₂COOH |

| 151 | [C₉H₈FO₂]⁺ | H |

| 149 | [C₉H₉O₂]⁺ | F |

The solid-state structure and crystal packing of this compound are governed by a network of noncovalent interactions. The carboxylic acid functional group is a primary driver of the supramolecular assembly, acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). lookchem.com This typically leads to the formation of centrosymmetric hydrogen-bonded dimers, a common structural motif for carboxylic acids.

In addition to strong hydrogen bonding, weaker interactions involving the fluorine substituent and the aromatic ring play a significant role in dictating the three-dimensional crystal lattice. These can include:

C–F···π interactions: The fluorine atom can interact with the electron-rich π system of an adjacent aromatic ring. rsc.org

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

C–H···O and C–H···F interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups.

Table 3: Potential Noncovalent Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bonding | -OH (Carboxylic Acid) | C=O (Carboxylic Acid) | Formation of primary structural motifs, typically dimers. |

| C–F···π Interaction | C-F | Phenyl Ring | Stabilizes layered or stacked arrangements. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to the cohesive energy of the crystal. |

| C–H···O Interaction | C-H (Aromatic/Methyl) | C=O | Fine-tunes the orientation of molecules within the lattice. |

Pharmacological Relevance and Medicinal Chemistry Applications of 2 Fluoro 4 Methylphenylacetic Acid Scaffolds

Utilization as a Key Building Block in Drug Discovery and Development

2-Fluoro-4-methylphenylacetic acid is recognized as a key intermediate and building block in organic synthesis and medicinal chemistry. mdpi.comnih.gov Its utility stems from the presence of multiple functional handles: the carboxylic acid group, which can be readily converted into esters, amides, and other functionalities, and the fluorinated aromatic ring, which can participate in various coupling reactions. Chemical suppliers market this compound specifically as a building block for research and development, highlighting its role in the construction of more complex molecules. youtube.comnih.govresearchgate.net

The value of the substituted fluorophenyl motif is exemplified in the discovery of advanced drug candidates. For instance, a structurally related compound containing a 2-fluoro-4-(methylsulfonyl)phenyl group was integral to the synthesis of SKI2852, a highly potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. researchgate.net The introduction of the 2-fluoro substituent was a key optimization step that, in combination with other molecular modifications, led to a compound with excellent oral bioavailability and potent pharmacological activity. researchgate.net This demonstrates the strategic importance of fluorinated phenyl intermediates, like this compound, in developing novel therapeutics. Boronic acid derivatives of the scaffold are also used as intermediates in the synthesis of anti-inflammatory and anti-viral agents. nih.gov

Structure-Activity Relationship (SAR) Profiling of Fluoro-Methylphenylacetic Acid Derivatives

Modulation of Biological Activity through Fluorine Position and Substituent Effects

The placement of a fluorine atom on a phenyl ring can dramatically alter a molecule's properties and, consequently, its biological activity. Fluorine is the most electronegative element, and its introduction can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, block metabolic oxidation sites, and increase binding affinity through favorable electrostatic interactions. scielo.br

In the context of phenylacetic acid derivatives, the position of the fluorine atom is critical. Studies on N-arylanthranilic acids, another class of anti-inflammatory agents, have shown that the substitution pattern on the phenyl ring is a key determinant of activity. nih.gov For arylpropionic acids, a class of NSAIDs to which fluorinated phenylacetic acids are closely related, the S-isomer is typically the more active enantiomer. nih.gov

Research into fluorinated loxoprofen (B1209778) analogues, which are propanoic acid derivatives, provides specific insight into the role of 2-fluoro substitution. Loxoprofen is a clinically used NSAID, and researchers have found that introducing a fluorine atom at the 2-position of the phenyl ring can be advantageous. nih.gov Specifically, 2-fluoroloxoprofen (B10848750) was found to have lower gastric ulcerogenic activity than the parent compound, loxoprofen. nih.gov This improved safety profile was achieved while maintaining potent anti-inflammatory effects, suggesting that the 2-fluoro substitution favorably alters the drug's properties, potentially by modifying its interaction with cell membranes or its cyclooxygenase (COX) enzyme selectivity. nih.govresearchgate.net This highlights a key strategy in medicinal chemistry: using fluorine substitution to enhance the therapeutic index of a drug by reducing its side effects.

Rational Design of Bioisosteres and Peptidomimetics Incorporating the Fluoro-Phenylacetic Acid Motif

Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is exchanged for another to create a new molecule with similar or improved biological properties. nih.gov Fluorine and fluorinated groups are exceptionally versatile bioisosteres due to their unique electronic properties and relatively small size. scielo.br Fluorine itself is often used as a bioisostere for hydrogen, while a CF₂H group can act as a mimic for hydroxyl (OH), sulfhydryl (SH), or methyl (CH₃) groups. scielo.br

The fluoro-phenylacetic acid motif can be incorporated into rational drug design in several ways. The carboxylic acid group itself can be replaced by fluorinated bioisosteres, such as fluorinated alcohols or phenols, which can result in compounds with significantly lower acidity and increased lipophilicity and permeability. This can be desirable for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the entire this compound scaffold can be used as a peptidomimetic element to mimic the structure of an amino acid or a peptide backbone. Phenylacetic acid derivatives are frequently used to construct larger molecules that interact with biological targets typically addressed by peptides. The specific substitution pattern of 2-fluoro-4-methyl provides a defined three-dimensional structure that can be used to probe binding pockets in enzymes and receptors, with the fluorine atom offering potential for enhanced binding interactions and metabolic stability.

Development of Therapeutic Agents with this compound Derived Structures

Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogues and Analgesic Properties

The phenylacetic acid and related phenylpropionic acid structures are classic scaffolds for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov These drugs, which include well-known agents like ibuprofen (B1674241) and diclofenac, typically function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov

The this compound scaffold has been explored for the development of novel NSAIDs with improved safety profiles. As mentioned previously, research on derivatives of loxoprofen has been particularly insightful. In these studies, scientists synthesized and evaluated analogues of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. Their findings indicated that these fluorinated compounds retained high anti-inflammatory activity while causing fewer gastric lesions compared to the non-fluorinated parent drug. nih.govresearchgate.net

The table below summarizes key findings from studies on these NSAID analogues, demonstrating the therapeutic potential of this structural class.

| Compound Class | Key Findings | Reference |

| 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivatives | Showed equivalent anti-inflammatory effect to loxoprofen but with lower membrane permeabilization activity and fewer gastric lesions upon oral administration. | researchgate.net |

| Derivatives of 2-fluoroloxoprofen | A synthesized derivative exhibited higher anti-inflammatory activity than 2-fluoroloxoprofen with an equivalent ulcerogenic effect, suggesting it could be a beneficial therapeutic agent. | nih.gov |

These results underscore the potential of the this compound core in designing safer NSAIDs with potent analgesic and anti-inflammatory properties.

Angiotensin II Antagonists and Inhibitors of Smooth Muscle Cell Proliferation

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. nih.gov Angiotensin II Receptor Blockers (ARBs) are a major class of antihypertensive drugs that function by blocking the AT₁ receptor, which prevents the vasoconstrictor effects of angiotensin II. This blockade leads to vasodilation and a reduction in blood pressure.

While a direct synthesis of a marketed ARB from this compound is not documented in the reviewed literature, the broader phenylacetic acid scaffold has been successfully utilized in the discovery of potent, non-peptide angiotensin II antagonists. Research has described novel classes of ARBs derived from (phenylamino)phenylacetic acids and (dipropylphenoxy)phenylacetic acids. nih.gov These studies established that a phenylacetic acid core could serve as the acidic moiety required for high-affinity binding to the AT₁ receptor, a role often filled by a tetrazole or carboxylic acid on a biphenyl (B1667301) scaffold in drugs like losartan. nih.govresearchgate.net

A key pathological effect of angiotensin II is the stimulation of vascular smooth muscle cell (VSMC) proliferation and migration, which contributes to the arterial remodeling seen in hypertension and atherosclerosis. nih.gov By blocking the AT₁ receptor, ARBs inherently inhibit these processes. Furthermore, other compounds have been shown to directly inhibit VSMC proliferation through different mechanisms, such as the compound 4-methylumbelliferone, which reduces hyaluronan synthesis, a critical component for SMC migration and proliferation. nih.gov Given the established role of the phenylacetic acid scaffold in developing ARBs, derivatives of this compound represent a potential, albeit underexplored, avenue for developing novel cardiovascular agents that could offer both blood pressure control and direct anti-proliferative effects on vascular smooth muscle cells.

Antimicrobial and Antiparasitic Applications

The core structure of phenylacetic acid and its derivatives has been recognized for its biological activities, including antimicrobial properties. jchps.comyoutube.com Phenylacetic acid itself is a known antimicrobial compound produced by various bacteria, such as Bacillus licheniformis, and contributes to the preservative qualities of certain fermented foods. ebi.ac.uk In medicinal chemistry, the phenylacetic acid scaffold serves as a building block for creating more complex molecules with targeted therapeutic effects.

While direct studies on the antimicrobial or antiparasitic effects of this compound are not extensively documented, research into structurally related compounds highlights the potential of this chemical class. For instance, the introduction of a fluorophenyl group into other heterocyclic scaffolds has yielded compounds with significant antiparasitic activity. A study on pyrimido[1,2-a]benzimidazoles identified a derivative with a 3-fluorophenyl substituent as a potent agent against Leishmania major parasites, with efficacy in the nanomolar range. nih.gov Another compound from the same series showed selective activity against Toxoplasma gondii. nih.gov

Furthermore, derivatives of N-phenylacetamide, which can be conceptually related to phenylacetic acids, have been synthesized and shown to possess antibacterial and nematicidal properties. nih.gov These findings underscore the importance of the substituted phenyl ring in the design of novel antimicrobial and antiparasitic agents. Specifically, the strategic placement of substituents like fluorine on the phenyl ring is a key strategy in modulating biological activity. nih.gov For example, in a series of antiparasitic compounds targeting Cryptosporidium, the position of a fluorine atom on the phenyl ring led to dramatic shifts in potency, with a 4-fluoro substitution significantly enhancing efficacy. nih.gov This suggests that the this compound scaffold represents a valuable starting point for the development of new therapeutic agents in this domain, although specific research is required to confirm its direct activity.

Enzyme Inhibitor Design (e.g., Fatty Acid Amide Hydrolase (FAAH) Inhibitors)

The this compound scaffold is of significant interest in the design of enzyme inhibitors, particularly for targets like Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme responsible for breaking down endocannabinoids, such as anandamide. Inhibiting FAAH increases the levels of these endogenous signaling lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists. google.com This makes FAAH a promising therapeutic target for pain and various central nervous system disorders. google.com

The design of effective FAAH inhibitors often involves heterocyclic structures appended with substituted phenyl rings. The nature and position of these substituents are critical for potency and selectivity. Research into dual inhibitors of FAAH and soluble epoxide hydrolase (sEH), another enzyme involved in pain and inflammation, has provided valuable structure-activity relationship (SAR) data. In one study, a series of 4-phenyl-thiazole-based inhibitors were synthesized and evaluated. The findings demonstrated that modifications to the phenyl ring directly impact inhibitory activity. For instance, the introduction of two fluoro groups at the 2- and 4-positions of the phenyl ring resulted in a compound with moderate inhibitory potency against human FAAH. nih.gov

This highlights the utility of the fluorinated phenyl motif in achieving enzyme inhibition. The table below summarizes key SAR findings from the development of these dual inhibitors, illustrating the influence of substitutions on the phenyl ring.

Table 1: Structure-Activity Relationship (SAR) of Phenyl-Thiazole Analogs as FAAH/sEH Inhibitors

| Modification | Impact on FAAH Inhibition | Impact on sEH Inhibition | Reference |

|---|---|---|---|

| Conversion of sulfonamide to tertiary amine | Activity generally well-tolerated | General decrease in potency | nih.gov |

This data underscores that while the this compound structure itself is not the final inhibitor, it serves as a crucial building block. Its specific electronic and steric properties, conferred by the fluorine and methyl groups, can be exploited to design potent and selective enzyme inhibitors for complex therapeutic targets.

Prodrug Design and Biotransformation Studies for Enhanced Drug Delivery

The phenylacetic acid framework is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). A significant challenge with these drugs is their potential to cause gastrointestinal side effects. Prodrug design is a well-established strategy to mitigate such issues and enhance drug delivery. A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical processes.

For phenylacetic acid derivatives, one successful approach is the creation of mutual prodrugs, where the drug is linked to another therapeutic agent. For example, a mutual prodrug of 4-biphenylacetic acid (a phenylacetic acid derivative) and a flavonoid, quercetin (B1663063) tetramethyl ether, was synthesized to create a gastrosparing NSAID. researchgate.net This synthesized prodrug was designed to be chemically stable but cleavable by enzymes in the body, releasing both the anti-inflammatory agent and a gastroprotective agent. The study found that the prodrug retained anti-inflammatory activity while significantly reducing ulcerogenicity. researchgate.net This strategy could be applied to scaffolds like this compound to improve their therapeutic profile.

Biotransformation, the process of metabolic conversion of compounds in the body, is central to both prodrug activation and drug action. The presence of fluorine in a molecule, as in this compound, can significantly influence its metabolic fate. A fascinating example of biotransformation involving a phenyl-containing compound and the enzyme FAAH (discussed in the previous section) is the metabolism of paracetamol (acetaminophen). After initial deacetylation to its metabolite, 4-aminophenol (B1666318), this intermediate crosses the blood-brain barrier. In the brain, FAAH catalyzes the conjugation of 4-aminophenol with arachidonic acid to form AM404, a potent activator of the TRPV1 receptor. This biotransformation is critical for the analgesic effect of paracetamol, demonstrating how an enzyme can act as a "prodrug-activating" system within a specific tissue to produce a therapeutically active metabolite.

This mechanism highlights the sophisticated interplay between metabolic enzymes and drug scaffolds. Understanding these biotransformation pathways is crucial for designing effective prodrugs and predicting the in vivo behavior of novel compounds derived from the this compound structure.

Emerging Research Frontiers and Future Prospects

Innovative Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of 2-Fluoro-4-methylphenylacetic acid and its analogs is undergoing a paradigm shift towards more environmentally benign methods. Green chemistry principles are at the forefront of this transformation, aiming to reduce waste, minimize energy consumption, and utilize safer reagents.

Recent advancements have highlighted several innovative approaches applicable to the synthesis of fluorinated aryl acetic acids. One promising method involves the direct, catalytic α-C–H fluorination of aryl acetic acids. This strategy, potentially utilizing a boron catalyst, could offer a single-step, high-yield route to α-fluoro aryl acetic acids, significantly improving atom economy and reducing the number of synthetic steps. nih.gov

Furthermore, the principles of green chemistry encourage the adoption of alternative energy sources and reaction media. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields in various organic transformations. springernature.com Mechanochemistry, which involves reactions induced by mechanical force, often in the absence of solvents, presents another sustainable pathway. tandfonline.com The use of greener solvents, such as water or bio-derived solvents, is also a key consideration in minimizing the environmental impact of synthesis. nih.gov

The development of innovative catalytic systems is another cornerstone of green synthetic methodologies. This includes the use of transition-metal catalysts for fluorination reactions, which can offer high selectivity and efficiency under milder conditions. google.com The overarching goal is to design synthetic routes that are not only efficient and cost-effective but also inherently safer and more sustainable.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Acetic Acids

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often relies on volatile and hazardous organic solvents. | Emphasizes the use of water, supercritical fluids, or solvent-free conditions. |

| Catalysts | May use stoichiometric and hazardous reagents. | Focuses on the use of recyclable and non-toxic catalysts. |

| Energy | Typically involves prolonged heating with conventional methods. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. |

| Atom Economy | Can generate significant amounts of by-products and waste. | Aims to maximize the incorporation of all starting materials into the final product. |

| Derivatization | May require multiple protection and deprotection steps. | Seeks to minimize or eliminate the use of protecting groups. |

This table provides a generalized comparison and specific advantages of green chemistry approaches may vary depending on the reaction.

Advanced Pharmacological Screening and Target Identification

While specific pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of substituted phenylacetic acids has demonstrated a wide range of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents. researchgate.net The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability.

Advanced pharmacological screening techniques are crucial for elucidating the therapeutic potential of novel compounds like this compound. High-throughput screening (HTS) allows for the rapid testing of a compound against a vast array of biological targets. This can be followed by more focused in vitro and in vivo studies to determine its mechanism of action and efficacy in relevant disease models.

Target identification is a critical step in understanding how a compound exerts its biological effects. Modern approaches to target identification include chemoproteomics, where the compound is used as a probe to identify its binding partners in a cellular context. Additionally, computational methods, such as molecular docking, can predict potential protein targets by simulating the interaction between the compound and known protein structures.

For aryl acetic acid derivatives, known targets include enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory cascade. However, the unique substitution pattern of this compound may confer activity against other, less conventional targets. A comprehensive screening and target deconvolution effort is necessary to fully uncover its pharmacological profile.

Integration of Artificial Intelligence and Machine Learning in Drug Design from Aryl Acetic Acids

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to the design of novel aryl acetic acid derivatives holds immense promise. These computational tools can analyze vast datasets to identify patterns and make predictions that can guide the design of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of the application of ML in drug design. By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the activity of novel, unsynthesized molecules. nih.gov This allows for the in silico screening of large virtual libraries of aryl acetic acid derivatives to prioritize the most promising candidates for synthesis and testing.

Molecular docking simulations, often enhanced by AI algorithms, can predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.gov This provides valuable insights into the molecular basis of interaction and can guide the rational design of modifications to improve binding.

Furthermore, AI and ML are being employed for de novo drug design, where algorithms generate entirely new molecular structures with desired pharmacological properties. These generative models can explore a vast chemical space to propose novel aryl acetic acid derivatives that may not have been conceived through traditional medicinal chemistry approaches. AI can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, helping to identify potential liabilities early in the drug discovery pipeline. mdpi.com

The integration of these computational approaches can significantly accelerate the discovery and optimization of new drugs derived from the aryl acetic acid scaffold, leading to the development of safer and more effective therapies.

Table 2: Applications of AI and Machine Learning in Aryl Acetic Acid Drug Design

| Application | Description |

| Virtual Screening | Rapidly screens large compound libraries to identify potential hits. |

| QSAR Modeling | Predicts the biological activity of new compounds based on their chemical structure. |

| Molecular Docking | Predicts the binding mode and affinity of a compound to its target protein. |

| De Novo Design | Generates novel molecular structures with desired properties. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of drug candidates. |

This table outlines key applications of AI/ML in the early stages of drug discovery for compounds like aryl acetic acids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-methylphenylacetic acid in laboratory settings?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or arylacetic acid synthesis via halogenation of precursor aromatic compounds. For example, fluorination of 4-methylphenylacetic acid derivatives using fluorinating agents like Selectfluor® under controlled conditions. Purification typically involves recrystallization or column chromatography to isolate the target compound .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a cool, dry environment (ambient temperatures recommended) and protect from moisture and heat to prevent decomposition . Use airtight containers made of chemically resistant materials (e.g., glass or fluoropolymer-lined caps). Avoid contact with strong acids, bases, or oxidizing agents, as these may trigger hazardous reactions .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : For structural confirmation, analyze H and C NMR to verify the fluorine substituent and methyl group positions.

- HPLC/LC-MS : Quantify purity and detect impurities using reverse-phase chromatography with UV or MS detection .

- Melting Point Analysis : Compare observed values with literature data (if available) to confirm identity .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound to achieve >98% purity?

- Methodological Answer :

- Recrystallization : Test solvents like ethyl acetate/hexane mixtures to maximize yield and purity. Monitor solubility at varying temperatures.

- Chromatography : Use silica gel columns with gradient elution (e.g., hexane:ethyl acetate) for challenging separations. Validate purity via HPLC with a photodiode array detector .

Q. What strategies are effective in elucidating reaction mechanisms involving this compound as a building block?

- Methodological Answer :

- Isotopic Labeling : Introduce O or C labels to track reaction pathways in esterification or coupling reactions.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates and rate-determining steps.

- Computational Modeling : Use DFT calculations to predict reactive sites and transition states .

Q. How can LC-MS/MS be applied to detect trace degradation products of this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges.

- LC Conditions : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile.

- MS Detection : Use multiple reaction monitoring (MRM) for high sensitivity. Validate with spiked samples and matrix-matched calibration curves .

Safety and Stability

Q. What are the key safety protocols when working with this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.

- Exposure Control : Monitor airborne concentrations with real-time sensors; implement local exhaust ventilation if thresholds exceed 1 mg/m.

- Emergency Measures : Provide eyewash stations and emergency showers. In case of skin contact, wash immediately with soap and water .

Q. Under what conditions does this compound degrade, and how can this be monitored?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed acids or fluorinated byproducts). FTIR can identify functional group changes .

Data Interpretation and Contradictions

Q. How should researchers address contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Literature Review : Cross-reference studies from authoritative databases (e.g., PubChem, Reaxys) and prioritize peer-reviewed journals.

- In-House Testing : Conduct acute toxicity assays (e.g., in vitro cytotoxicity on mammalian cell lines) to fill data gaps. Report uncertainties in risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.